Macitentan (chemical name: N-[5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)-pyrimidin-4-yl]-N′-propylaminosulfonamide) is a novel, orally active, dual endothelin receptor antagonist (ERA) designed for tissue targeting. [] It exhibits high binding affinity and sustained inhibition of both endothelin receptor type A (ETA) and endothelin receptor type B (ETB). [, ] This dual antagonism distinguishes Macitentan from other ERAs like bosentan and ambrisentan. [, , ] Macitentan is metabolized in vivo into a major pharmacologically active metabolite, ACT-132577. [] This compound is currently under investigation for various applications in cardiovascular and oncological research. [, ]
Macitentan belongs to the class of small molecule drugs known as endothelin receptor antagonists. It is specifically classified as a dual endothelin receptor antagonist due to its ability to inhibit both endothelin A and B receptors effectively. The compound was first described in patent literature and subsequently underwent clinical trials leading to its approval by the Food and Drug Administration (FDA) on October 13, 2013, under the trade name Opsumit .
The synthesis of macitentan has been optimized through various methods, highlighting improvements in yield and purity:
The molecular structure of macitentan features several key components:
Macitentan participates in several chemical reactions relevant to its synthesis and metabolism:
Macitentan operates by antagonizing the effects of endothelin-1, a potent vasoconstrictor involved in PAH. The mechanism includes:
Macitentan possesses several notable physical and chemical properties:
Macitentan is primarily indicated for:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: